molecular formula C11H14BrNO2 B8279238 3-bromo-5-hydroxy-N-isobutylbenzamide

3-bromo-5-hydroxy-N-isobutylbenzamide

Cat. No.: B8279238
M. Wt: 272.14 g/mol
InChI Key: WRMDENRTBINWAN-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxy-N-isobutylbenzamide is a synthetic benzamide derivative characterized by a benzene ring substituted with a bromine atom at position 3, a hydroxyl group at position 5, and an N-isobutylamide group. Its molecular formula is C₁₁H₁₄BrNO₃, with a molecular weight of 288.15 g/mol (calculated from constituent atomic masses). The bulky N-isobutyl group could sterically hinder interactions in biological or chemical systems. This compound’s structural features make it a candidate for pharmaceutical or materials science research, though specific applications remain underexplored in publicly available literature .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-5-hydroxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H14BrNO2/c1-7(2)6-13-11(15)8-3-9(12)5-10(14)4-8/h3-5,7,14H,6H2,1-2H3,(H,13,15)

InChI Key

WRMDENRTBINWAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-5-hydroxy-N-isobutylbenzamide with analogous benzamide derivatives, focusing on structural variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Implications
This compound C₁₁H₁₄BrNO₃ 288.15 - Br (C3), -OH (C5), N-isobutyl High polarity (OH), steric bulk (isobutyl)
5-Bromo-N-isobutyl-2-furamide C₉H₁₂BrNO₂ 246.11 - Br (C5), furan ring, N-isobutyl Reduced aromaticity (furan vs. benzene)
3-Bromo-N-(1,3-dioxoisoindol-5-yl)benzamide C₁₅H₉BrN₂O₃ 345.15 - Br (C3), isoindole-dione substituent Increased rigidity (isoindole ring)
3-Bromo-N-(3-methylisoxazol-5-yl)benzamide C₁₁H₉BrN₂O₂ 281.11 - Br (C3), isoxazole substituent Heterocyclic N-group (potential H-bonding)

Key Observations:

Aromatic Core Variations: The target compound’s benzene ring provides greater aromatic stability compared to 5-bromo-N-isobutyl-2-furamide (furan ring), which may affect electronic delocalization and reactivity .

Functional Group Effects: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., the isoxazole derivative in ), likely increasing solubility in aqueous environments. N-substituents: The N-isobutyl group in the target compound is bulkier than the N-isoxazole or N-isoindole groups in others, which may reduce steric accessibility in molecular recognition processes.

Bromine Positioning :

  • Bromine at position 3 (meta to the amide group) in the target compound and its analogs may direct electrophilic substitution reactions differently compared to para-substituted bromobenzamides.

Research Findings and Limitations

For example:

  • No studies directly compare its solubility, stability, or biological activity with the listed analogs.
  • Computational modeling (e.g., density functional theory) could predict reactivity differences, but such analyses are absent in the reviewed evidence.

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